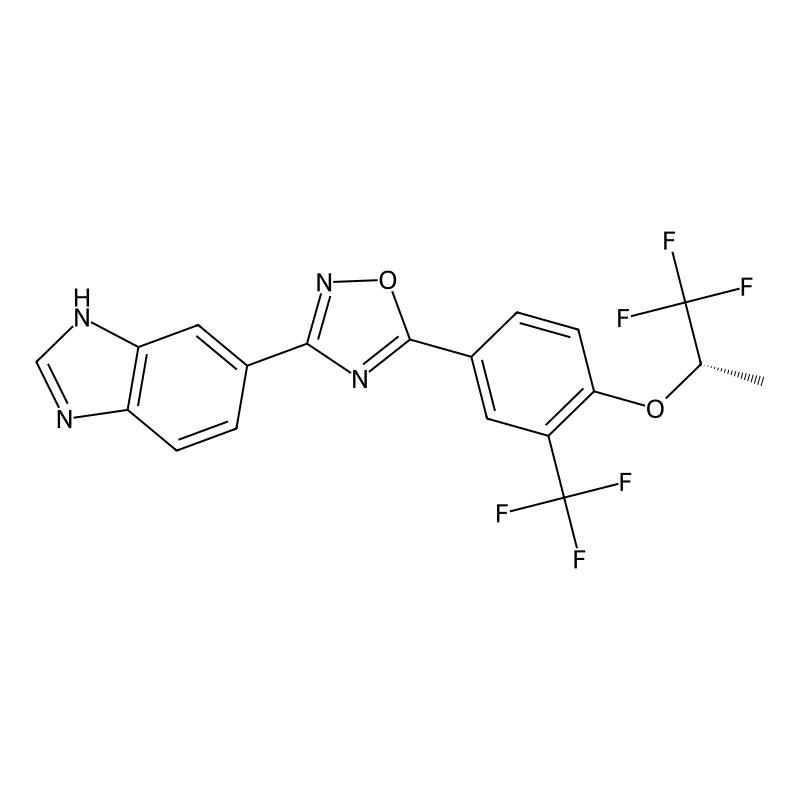ASP-4058

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
ASP-4058 is a synthetic compound classified as a sphingosine 1-phosphate receptor agonist, specifically targeting receptors S1P1 and S1P5. It belongs to the class of organic compounds known as phenyloxadiazoles, characterized by a polycyclic aromatic structure that includes a benzene ring. The compound is recognized for its potential therapeutic applications in various diseases, particularly those involving vascular and immune responses.
The biological activity of ASP-4058 is primarily linked to its agonistic effects on sphingosine 1-phosphate receptors. It exhibits selectivity for S1P1 and S1P5 over other receptor subtypes, which contributes to its unique pharmacological profile. This selectivity allows for targeted therapeutic effects with potentially reduced side effects compared to non-selective S1P receptor modulators. The compound has demonstrated efficacy in preclinical models, particularly in diseases characterized by excessive angiogenesis and inflammation .
The synthesis of ASP-4058 typically involves multi-step organic reactions that incorporate key building blocks to form the phenyloxadiazole structure. Specific methods may include:
- Formation of the Core Structure: Initial reactions may involve the condensation of appropriate aromatic compounds with oxadiazole derivatives.
- Functionalization: Subsequent steps often involve the introduction of functional groups that enhance receptor binding and selectivity.
- Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing.
The precise synthetic pathway can vary depending on the desired properties and yield of the final compound .
ASP-4058 has potential applications in various therapeutic areas, including:
- Ophthalmology: It may be used in treating retinal diseases due to its ability to inhibit abnormal blood vessel growth.
- Immunology: The compound's immunomodulatory effects make it a candidate for conditions involving immune dysregulation.
- Cardiovascular Diseases: By modulating vascular responses, ASP-4058 could play a role in managing cardiovascular conditions linked to inflammation and vascular permeability .
Interaction studies have indicated that ASP-4058 selectively interacts with S1P receptors, leading to specific cellular responses. These studies focus on:
- Receptor Binding Affinity: Assessing how effectively ASP-4058 binds to S1P1 and S1P5 compared to other receptor subtypes.
- Downstream Signaling Pathways: Evaluating how receptor activation influences intracellular signaling cascades related to cell survival and proliferation.
- Potential Drug Interactions: Investigating how ASP-4058 interacts with other pharmacological agents, which could inform combination therapies .
Several compounds share structural or functional similarities with ASP-4058. Here are some notable examples:
| Compound Name | Class | Target Receptors | Unique Features |
|---|---|---|---|
| Fingolimod | Sphingosine 1-phosphate analog | S1P1 | First oral therapy for multiple sclerosis |
| Ozanimod | Sphingosine 1-phosphate analog | S1P1 and S1P5 | Approved for ulcerative colitis |
| Siponimod | Sphingosine 1-phosphate analog | S1P1 | Used for secondary progressive multiple sclerosis |
ASP-4058 is unique due to its selective action on both S1P1 and S1P5 receptors, which may provide advantages in terms of therapeutic efficacy and safety profiles compared to these other compounds .








